Lipophilicity Control: Modulating LogP for Optimal Drug-Likeness
The 4-fluorobenzyl substituent confers a balanced lipophilicity profile (XLogP3-AA = 1.0) [1], which is strategically positioned between the more polar unsubstituted benzyl analog (XLogP3-AA = 0.6) [2] and the more lipophilic 4-chlorobenzyl analog (estimated ~1.5) . This intermediate logP value is often desirable in drug discovery for optimizing membrane permeability while mitigating risks associated with high lipophilicity, such as poor solubility, high metabolic clearance, and promiscuous off-target binding [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 [1] |
| Comparator Or Baseline | 1-Benzylpiperazin-2-one: 0.6 [2]; 1-(4-Chlorobenzyl)piperazin-2-one: Estimated ~1.5 |
| Quantified Difference | ΔLogP = +0.4 vs. benzyl; ΔLogP = -0.5 vs. chloro |
| Conditions | Computational prediction using XLogP3-AA algorithm (PubChem). |
Why This Matters
Selecting a building block with a controlled logP value is a critical procurement decision in medicinal chemistry, as it directly influences the ADME profile of downstream lead compounds, making 1-(4-fluorobenzyl)piperazin-2-one a more tunable starting point than its analogs.
- [1] PubChem. 1-(4-Fluorobenzyl)piperazin-2-one. XLogP3-AA Value. CID: 2776752. View Source
- [2] PubChem. 1-Benzylpiperazin-2-one. XLogP3-AA Value. CID: 1514303. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
